An In-depth Technical Guide to 2-Cyclohexen-1-one Dimethyl Ketal: Properties and Applications
An In-depth Technical Guide to 2-Cyclohexen-1-one Dimethyl Ketal: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 2-Cyclohexen-1-one dimethyl ketal, a versatile intermediate in organic synthesis. With a focus on practical applications for researchers and professionals in drug development, this document delves into the synthesis, reactivity, and spectroscopic characterization of this valuable compound.
Introduction: The Strategic Importance of Ketal Protecting Groups
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Carbonyl groups, being highly reactive functional groups, often require temporary masking to prevent unwanted side reactions. Ketalization is a robust and widely employed strategy for the protection of ketones and aldehydes. 2-Cyclohexen-1-one dimethyl ketal serves as a prime example of a protected α,β-unsaturated ketone, offering a stable yet readily cleavable derivative for various synthetic transformations. Its inherent enol ether functionality also imparts unique reactivity, opening avenues for diverse chemical manipulations.
Core Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective application in a laboratory setting. The key properties of 2-Cyclohexen-1-one dimethyl ketal are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3,3-dimethoxycyclohex-1-ene | PubChem |
| CAS Number | 1728-18-3 | PubChem |
| Molecular Formula | C₈H₁₄O₂ | PubChem |
| Molecular Weight | 142.20 g/mol | PubChem |
| Appearance | Colorless liquid | ChemBK |
| Boiling Point | 132-134 °C | ChemBK |
| Density | ~0.90 g/cm³ | ChemBK |
| Solubility | Soluble in water and common organic solvents. | ChemBK |
Synthesis of 2-Cyclohexen-1-one Dimethyl Ketal: A Detailed Protocol
The most common and efficient method for the synthesis of 2-Cyclohexen-1-one dimethyl ketal is the acid-catalyzed reaction of 2-cyclohexen-1-one with methanol. The equilibrium of this reaction is driven towards the product by removing the water formed during the reaction.
Reaction Scheme:
Caption: Acid-catalyzed ketalization of 2-cyclohexen-1-one.
Experimental Protocol:
Materials:
-
2-Cyclohexen-1-one
-
Methanol (anhydrous)
-
Trimethyl orthoformate (optional, as a water scavenger)
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst (e.g., sulfuric acid)
-
Anhydrous sodium bicarbonate or saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyclohexen-1-one (1.0 eq) and a significant excess of anhydrous methanol (10-20 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).
-
The reaction mixture is stirred at room temperature or gently heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is cooled to room temperature and the acid catalyst is neutralized by the careful addition of anhydrous sodium bicarbonate or by washing with a saturated sodium bicarbonate solution.
-
The methanol is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield pure 2-Cyclohexen-1-one dimethyl ketal.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of a compound. The following provides an overview of the expected spectroscopic features of 2-Cyclohexen-1-one dimethyl ketal.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
Caption: Carbon framework of 2-Cyclohexen-1-one dimethyl ketal.
Expected Chemical Shifts (δ) in ppm (relative to CDCl₃ at 77.16 ppm):
| Carbon Atom | Approximate Chemical Shift (ppm) |
| C1 (C=C) | ~125-135 |
| C2 (C=C) | ~125-135 |
| C3 (C(OCH₃)₂) | ~95-105 |
| C4 | ~20-30 |
| C5 | ~20-30 |
| C6 | ~30-40 |
| OCH₃ | ~48-55 |
(Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.)
¹H NMR Spectroscopy
Predicted ¹H NMR Signals:
-
Olefinic Protons (2H): A multiplet in the region of δ 5.5-6.0 ppm.
-
Methoxy Protons (6H): A sharp singlet around δ 3.2-3.4 ppm.
-
Allylic Protons (2H): A multiplet around δ 2.0-2.3 ppm.
-
Aliphatic Protons (4H): Multiplets in the range of δ 1.6-2.0 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=C Stretch (alkene) | ~1650 cm⁻¹ |
| C-O Stretch (ether) | ~1050-1150 cm⁻¹ (strong) |
| C-H Stretch (sp²) | ~3000-3100 cm⁻¹ |
| C-H Stretch (sp³) | ~2850-3000 cm⁻¹ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation:
-
Molecular Ion (M⁺): m/z = 142
-
Loss of a methoxy group (-OCH₃): m/z = 111
-
Loss of methanol (-CH₃OH): m/z = 110
-
Other characteristic fragments resulting from the cyclohexene ring cleavage.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 2-Cyclohexen-1-one dimethyl ketal is dominated by the properties of its enol ether functionality. Enol ethers are electron-rich alkenes and are therefore highly susceptible to attack by electrophiles.[1]
Reaction with Electrophiles
The double bond of the enol ether readily reacts with a variety of electrophiles. This reactivity can be harnessed to introduce new functional groups at the α-position of the original ketone.
Caption: Electrophilic addition to the enol ether.
Diels-Alder Reaction
The enol ether can also participate as the dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings.[2] The electron-donating nature of the methoxy groups can influence the reactivity and regioselectivity of the cycloaddition.
Deprotection: Regeneration of the Carbonyl Group
The ketal protecting group can be readily removed by treatment with aqueous acid, regenerating the α,β-unsaturated ketone. This deprotection step is typically high-yielding and proceeds under mild conditions.
Deprotection Protocol:
Materials:
-
2-Cyclohexen-1-one dimethyl ketal
-
Acetone or Tetrahydrofuran (THF)
-
Dilute aqueous hydrochloric acid (e.g., 1 M HCl) or other acid catalyst
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve 2-Cyclohexen-1-one dimethyl ketal (1.0 eq) in acetone or THF.
-
Add a sufficient amount of dilute aqueous hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC until the starting material is consumed.
-
Neutralize the reaction mixture by the careful addition of saturated sodium bicarbonate solution.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the deprotected 2-cyclohexen-1-one.
Safety and Handling
2-Cyclohexen-1-one dimethyl ketal is a flammable liquid and should be handled with appropriate safety precautions.
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.
-
Handling: Use in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.
Conclusion
2-Cyclohexen-1-one dimethyl ketal is a valuable and versatile synthetic intermediate. Its stability as a protecting group, coupled with the inherent reactivity of the enol ether moiety, makes it a powerful tool for the construction of complex molecules. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical reactivity is essential for its effective utilization in research and development, particularly in the field of drug discovery and synthesis.
